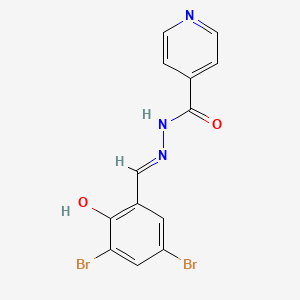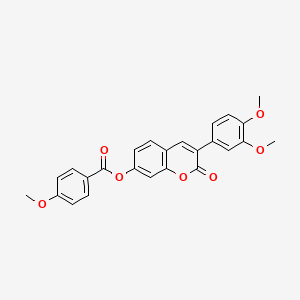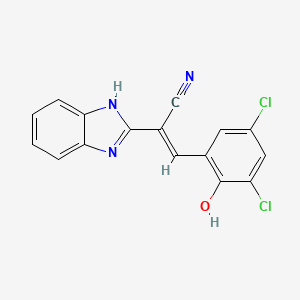![molecular formula C18H19N5O B6120823 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone](/img/structure/B6120823.png)
2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone, also known as PPQ-102, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. PPQ-102 belongs to the class of quinazolinone derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In
作用機序
The mechanism of action of 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone is not fully understood, but it has been shown to interact with various molecular targets, including DNA, RNA, and proteins. 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. The compound has also been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression. Additionally, 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has been shown to inhibit the activity of phosphodiesterases, enzymes involved in the regulation of cyclic nucleotide levels.
Biochemical and Physiological Effects
2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antiapoptotic properties. The compound has been shown to reduce the production of proinflammatory cytokines and chemokines in vitro and in vivo. 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has also been shown to reduce oxidative stress and increase antioxidant enzyme activity in animal models of neurodegenerative diseases. Additionally, 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has been shown to inhibit apoptosis in various cell types, including cancer cells.
実験室実験の利点と制限
2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has several advantages for lab experiments, including its high solubility in water and DMSO, its stability at room temperature, and its low toxicity in vitro and in vivo. However, 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has some limitations, including its high cost and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
将来の方向性
There are several future directions for 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone research, including its potential use as a therapeutic agent for cancer, neurodegenerative diseases, and cardiovascular diseases. Further studies are needed to determine the optimal dose and administration route of 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone, as well as its pharmacokinetic and pharmacodynamic properties. Additionally, studies are needed to investigate the potential side effects and drug interactions of 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone. Finally, further studies are needed to elucidate the mechanism of action of 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone and identify its molecular targets.
合成法
2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone can be synthesized using a multistep process involving the reaction of 2-aminobenzonitrile with 2-chloroethylpiperazine in the presence of a base, followed by the reaction of the resulting intermediate with 2-bromopyridine. The final product can be obtained by cyclization of the intermediate with potassium carbonate in DMF.
科学的研究の応用
2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has shown promising results in various medical research applications, including cancer treatment, neuroprotection, and cardiovascular diseases. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease by reducing oxidative stress and inflammation. Additionally, 2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4(1H)-quinazolinone has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function in animal models of ischemia-reperfusion injury.
特性
IUPAC Name |
2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c24-18-14-5-1-2-6-15(14)20-16(21-18)13-22-9-11-23(12-10-22)17-7-3-4-8-19-17/h1-8H,9-13H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPNNGYKXCZAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}quinazolin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6120743.png)
![1-(1-naphthylmethyl)-N-[1-(4-pyridinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6120745.png)
![2-[benzyl(methyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride](/img/structure/B6120749.png)
![4-[2-(3-methoxybenzyl)-4-morpholinyl]-6-methyl-2-pyrimidinamine](/img/structure/B6120754.png)
![N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide](/img/structure/B6120777.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B6120784.png)
![2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6120791.png)

![2-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6120814.png)

![{[5-(2-fluorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B6120834.png)
![1-(3-furoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6120836.png)

![ethyl 2-({2-[benzyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6120847.png)